molecular formula C23H15ClF2N4O3 B606251 BMS-794833 CAS No. 1174046-72-0

BMS-794833

Cat. No.: B606251
CAS No.: 1174046-72-0
M. Wt: 468.8 g/mol
InChI Key: PDYXPCKITKHFOZ-UHFFFAOYSA-N
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Description

BMS-794833 is a potent small-molecule inhibitor that targets both the vascular endothelial growth factor receptor 2 (VEGFR2) and the mesenchymal epithelial transition factor (c-Met). It is known for its high specificity and efficacy in inhibiting these receptors, which play crucial roles in tumor angiogenesis, invasion, and metastasis .

Biochemical Analysis

Biochemical Properties

BMS-794833 has been found to interact with several key enzymes and proteins. It is a potent inhibitor of c-Met and VEGFR2, with IC50 values of 1.7 nM and 15 nM respectively . It also has inhibitory effects on Ron, Axl, and Flt3 . These interactions play a crucial role in its biochemical activity, particularly in the context of cancer treatment.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to reduce anlotinib resistance in osteosarcoma cells by targeting the VEGFR/Ras/CDK2 pathway . It also significantly improved the resistance of osteosarcoma cells to anlotinib . Furthermore, this compound has been shown to decrease protumoral properties of tumor-associated macrophages in vitro .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It targets VEGFR and MET simultaneously, exhibiting a dual mechanism of action . The regulatory effects of this compound on the proliferation and drug resistance of osteosarcoma cells were found to be dependent on the VEGFR/Ras/CDK2 pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to exert its effects over time. It has been reported to be active by greater than 50% tumor growth inhibition for at least one tumor doubling time in the GTL-16 gastric carcinoma model . No toxicity was observed at any of the dose levels when administered once daily for a duration of 14 days .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. It has been found to exert dose-dependent therapeutic effects against multiple tumors . More importantly, this compound and anlotinib exerted synergistic therapeutic effects against osteosarcoma in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-794833 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability. The final product is purified using techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

BMS-794833 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have altered biological activities and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BMS-794833 is unique due to its high specificity and potency in inhibiting both VEGFR2 and c-Met. Its dual mechanism of action and ability to overcome resistance in certain cancer models make it a promising candidate for cancer therapy .

Properties

IUPAC Name

N-[4-(2-amino-3-chloropyridin-4-yl)oxy-3-fluorophenyl]-5-(4-fluorophenyl)-4-oxo-1H-pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15ClF2N4O3/c24-20-19(7-8-29-22(20)27)33-18-6-5-14(9-17(18)26)30-23(32)16-11-28-10-15(21(16)31)12-1-3-13(25)4-2-12/h1-11H,(H2,27,29)(H,28,31)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYXPCKITKHFOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC=C(C2=O)C(=O)NC3=CC(=C(C=C3)OC4=C(C(=NC=C4)N)Cl)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15ClF2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657662
Record name N-{4-[(2-Amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl}-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174046-72-0
Record name BMS-794833
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174046720
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{4-[(2-Amino-3-chloropyridin-4-yl)oxy]-3-fluorophenyl}-5-(4-fluorophenyl)-4-oxo-1,4-dihydropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BMS-794833
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAY8KVM4HU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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